![molecular formula C23H28BrNO3 B587066 (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide CAS No. 1246820-32-5](/img/structure/B587066.png)
(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide
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Description
(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide, also known as (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide, is a useful research compound. Its molecular formula is C23H28BrNO3 and its molecular weight is 446.385. The purity is usually 95%.
BenchChem offers high-quality (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of α,β-Unsaturated Carbonyl Compounds
This compound is utilized in the synthesis of α,β-unsaturated carbonyl compounds, which are pivotal in organic chemistry. The process involves carbonylation reactions, an atom-efficient method to convert various substrates into valuable products like aldehydes, ketones, esters, amides, and carboxylic acids .
Organic Synthesis and Catalysis
In the field of organic synthesis, this compound serves as a key intermediate for constructing complex molecular structures. It’s particularly useful in catalysis for creating diverse chemical entities essential in pharmaceuticals and material science .
Medicinal Chemistry
Researchers explore this compound’s potential in medicinal chemistry, where it could be a precursor for pharmacologically active molecules. Its structure allows for modifications that can lead to new drug candidates with specific biological activities .
Development of Synthetic Methodologies
The compound is also significant in developing new synthetic methodologies. Its unique structure can help chemists discover novel reaction pathways and synthesis techniques, contributing to the advancement of synthetic organic chemistry .
Chemical Biology
In chemical biology, the compound is studied for its interactions with biological macromolecules. This research can provide insights into the fundamental processes of life and lead to the development of new diagnostic tools .
Materials Science
The compound’s properties are investigated for applications in materials science. It could be used to synthesize new materials with specific characteristics, such as enhanced durability or electrical conductivity .
Environmental Chemistry
Its role in environmental chemistry is being examined, particularly in the degradation of pollutants. The compound could be part of a catalytic system that helps in breaking down harmful environmental contaminants .
Agricultural Chemistry
Lastly, the compound may find applications in agricultural chemistry, such as the synthesis of novel agrochemicals. It could lead to the development of new pesticides or fertilizers that are more efficient and environmentally friendly .
properties
IUPAC Name |
N-[2-[(1S)-5-bromo-7-(2-hydroxyethyl)-6-phenylmethoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrNO3/c1-2-21(27)25-12-10-17-8-9-18-14-20(24)23(19(11-13-26)22(17)18)28-15-16-6-4-3-5-7-16/h3-7,14,17,26H,2,8-13,15H2,1H3,(H,25,27)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPZULDDZFCAN-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CCO)OCC3=CC=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CCO)OCC3=CC=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide |
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